molecular formula C24H23NO6 B271042 N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B271042
M. Wt: 421.4 g/mol
InChI Key: TXGRDFVGIGWWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as Compound A, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and enhance the immune system. Furthermore, studies have shown that N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A can improve glucose metabolism and reduce insulin resistance, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is its high degree of purity, which makes it suitable for use in laboratory experiments. However, one of the limitations of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is its high cost, which may limit its use in certain experiments. Furthermore, the mechanism of action of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A. One potential direction is the development of new synthetic methods to improve the yield and reduce the cost of production. Another direction is the investigation of the mechanism of action of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A, which may lead to the development of new therapeutic applications. Furthermore, studies are needed to investigate the safety and efficacy of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A in clinical trials, which may lead to its approval for use in humans.
Conclusion:
In conclusion, N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is a novel synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is not fully understood, but studies have shown that it interacts with various cellular pathways and enzymes. N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has a wide range of biochemical and physiological effects and has the potential to be used in the treatment of various diseases. Further research is needed to investigate the safety and efficacy of N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A in clinical trials and to explore its potential therapeutic applications.

Synthesis Methods

N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of advanced techniques, including chromatography, NMR spectroscopy, and mass spectrometry. The final product is a white crystalline powder with a high degree of purity.

Scientific Research Applications

N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A can inhibit the growth of cancer cells and induce apoptosis. Furthermore, N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide A has been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

Product Name

N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C24H23NO6/c1-29-17-4-2-3-13(9-17)19(26)12-30-16-7-5-15(6-8-16)25-23(27)21-14-10-18-20(11-14)31-24(28)22(18)21/h2-9,14,18,20-22H,10-12H2,1H3,(H,25,27)

InChI Key

TXGRDFVGIGWWOK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4

Origin of Product

United States

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